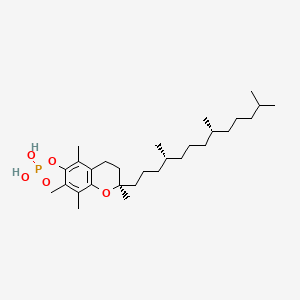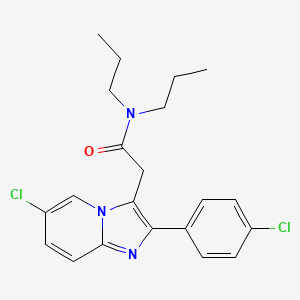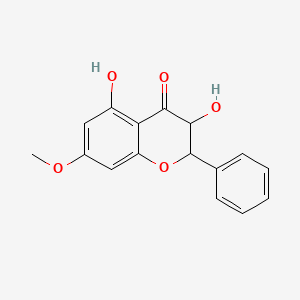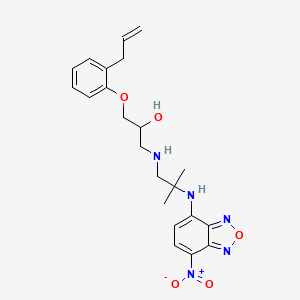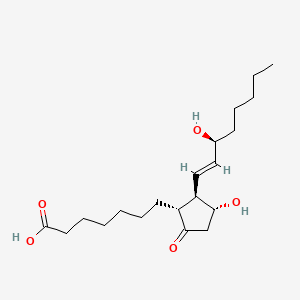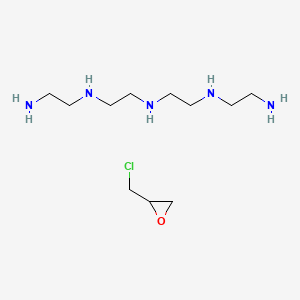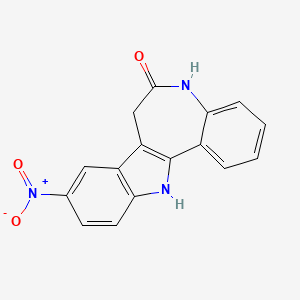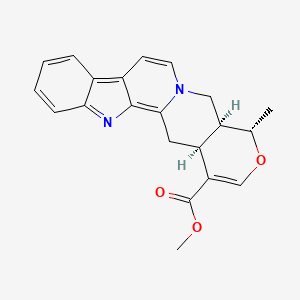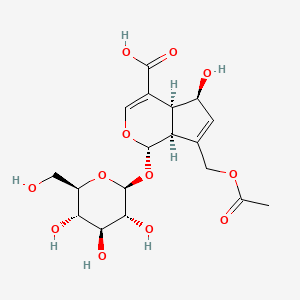
Asperulosidic acid
Descripción general
Descripción
Asperulosidic acid is a glycoside and an iridoid monoterpenoid . It is a natural product found in Oldenlandia herbacea var. herbacea, Galium rivale, and other organisms . It is a bioactive iridoid glycoside, extracted from the herbs of Hedyotis diffusa Willd . It has anti-tumor, anti-oxidant, and anti-inflammatory activities .
Molecular Structure Analysis
Asperulosidic acid has a molecular formula of C18H24O12 . Its molecular weight is 432.4 g/mol . The IUPAC name is (1S,4aS,5S,7aS)-7-(acetyloxymethyl)-5-hydroxy-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,4a,5,7a-tetrahydrocyclopenta[c]pyran-4-carboxylic acid . The structure includes 56 bonds - 32 non-H bonds, 4 multiple bonds, 7 rotatable bonds, 4 double bonds, 1 five-membered ring, 2 six-membered rings, 1 nine-membered ring, 1 carboxylic acid (aliphatic), 1 ester (aliphatic), 6 hydroxyl groups, 1 primary alcohol, 4 secondary alcohols, and 3 ethers (aliphatic) .Chemical Reactions Analysis
Asperulosidic acid has been found to have anti-inflammatory effects related to the inhibition of inflammatory cytokines and mediators via suppression of the NF-κB and mitogen-activated protein kinase (MAPK) signaling pathways .Physical And Chemical Properties Analysis
Asperulosidic acid has a molecular formula of C18H24O12 and a molecular weight of 432.4 g/mol . The IUPAC name, InChI, InChIKey, Canonical SMILES, and Isomeric SMILES are also provided .Aplicaciones Científicas De Investigación
Here is a comprehensive analysis of the scientific research applications of Asperulosidic acid, organized into distinct sections for clarity:
Anti-Inflammatory Applications
Asperulosidic acid has been shown to significantly down-regulate the mRNA levels of TNF-α and IL-6 in LPS-induced RAW 264.7 cells, suggesting its potential as an anti-inflammatory agent .
Renal Protection
Studies indicate that Asperulosidic acid can ameliorate renal interstitial fibrosis. It may regulate the synthesis and excretion pathway of indoxyl sulfate (IS), providing scientific data for its development as a therapeutic agent .
Analytical Chemistry
Asperulosidic acid is used in analytical chemistry, particularly in the application of characteristic ion filtering with ultra-high performance liquid chromatography quadrupole time of flight tandem mass spectrometry for rapid detection and identification of chemical profiling in Eucommia ulmoides Oliv .
Fermentation Process Monitoring
The compound plays a role in monitoring fermentation processes. Changes in the content of Asperulosidic acid during fermentation can be confirmed by high-performance liquid chromatography-photodiode array (HPLC-PDA) analysis methods .
Antitumor Properties
Asperulosidic acid exhibits tumor-suppressive and anti-inflammatory properties. It has been explored for its antitumor function and related mechanisms in hepatocellular carcinoma (HCC) cells .
Mecanismo De Acción
Target of Action
Asperulosidic acid primarily targets the Organic Anion Transporters (OATs) and the Mitogen-Activated Protein Kinase (MAPK) and NF-κB signaling pathways . OATs play a crucial role in the renal excretion of uremic toxins, while the MAPK and NF-κB pathways are involved in inflammatory responses .
Mode of Action
Asperulosidic acid interacts with its targets to exert its effects. It up-regulates the expression of OATs, thereby promoting the renal excretion of uremic toxins . Additionally, it inhibits the MAPK and NF-κB signaling pathways, thereby suppressing the release of inflammatory cytokines such as TNF-α and IL-6 .
Biochemical Pathways
Asperulosidic acid affects several biochemical pathways. By up-regulating OATs, it influences the renal excretion pathway of uremic toxins . By inhibiting the MAPK and NF-κB signaling pathways, it impacts the pathways involved in inflammation and immune responses .
Pharmacokinetics
Studies suggest that it can be orally administered and is capable of reaching the kidneys and liver, where it exerts its effects .
Result of Action
Asperulosidic acid has been shown to have renal protective effects. It reduces the serum level of indoxyl sulfate, a uremic toxin, and alleviates histological changes in glomerular sclerosis and renal interstitial fibrosis . In addition, it has anti-inflammatory effects, as evidenced by its ability to suppress the release of inflammatory cytokines .
Action Environment
The action of asperulosidic acid can be influenced by various environmental factors. For instance, the fermentation process has been shown to enhance the bioactive properties of asperulosidic acid . .
Propiedades
IUPAC Name |
(1S,4aS,5S,7aS)-7-(acetyloxymethyl)-5-hydroxy-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,4a,5,7a-tetrahydrocyclopenta[c]pyran-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24O12/c1-6(20)27-4-7-2-9(21)12-8(16(25)26)5-28-17(11(7)12)30-18-15(24)14(23)13(22)10(3-19)29-18/h2,5,9-15,17-19,21-24H,3-4H2,1H3,(H,25,26)/t9-,10+,11+,12-,13+,14-,15+,17-,18-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGDWCRWJRNMRKX-DILZHRMZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC1=CC(C2C1C(OC=C2C(=O)O)OC3C(C(C(C(O3)CO)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)OCC1=C[C@@H]([C@H]2[C@@H]1[C@@H](OC=C2C(=O)O)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24O12 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201315882 | |
| Record name | Asperulosidic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201315882 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
432.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Asperulosidic acid | |
CAS RN |
25368-11-0 | |
| Record name | Asperulosidic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=25368-11-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Asperulosidic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201315882 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ASPERULOSIDIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/39LA4NOT5K | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



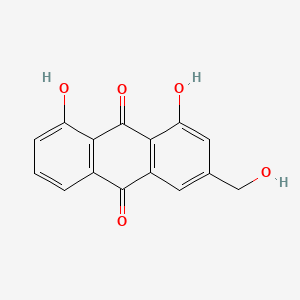
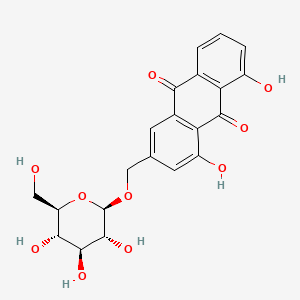
![4-(7-butyl-5H-pyrrolo[2,3-b]pyrazin-6-yl)phenol](/img/structure/B1665715.png)
